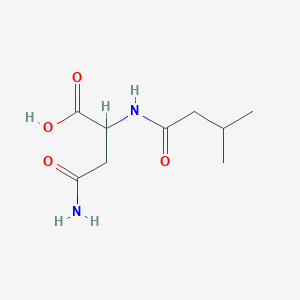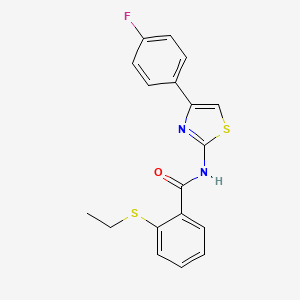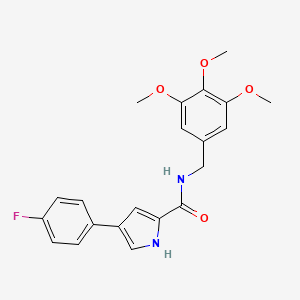
3-(2-Azidoethoxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolanes, also known as tetrahydrofurans, are a type of cyclic ether. They are used as precursors in organic synthesis due to their reactivity .
Chemical Reactions Analysis
Oxolanes are known to participate in a variety of chemical reactions, including ring-opening reactions . The azide group could potentially be used in click chemistry reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(2-Azidoethoxy)oxolane” would depend on its specific structure. Oxolanes are typically liquids at room temperature, and the azide group could confer explosive properties .Scientific Research Applications
Synthesis and Characterization
- A study by Taş, Cukurovalı, & Kaya (1998) described the synthesis of a novel dioxime with a 1,3-oxolane group, indicating the potential for 3-(2-Azidoethoxy)oxolane in synthesizing complex organic compounds.
Electrical Conductivity Properties
- Aydogdu et al. (2003) explored the electrical properties of copper complexes with novel oxime compounds containing an oxolane ring. This study highlights the potential for this compound in creating materials with semiconducting properties.
Energetic Materials
- Research by Zhang & Shreeve (2014) discussed the use of N-O building blocks, similar to this compound, for developing high-performance energetic materials.
Glutathione Peroxidase Mimetic
- Back & Moussa (2002) investigated a cyclic seleninate ester, similar to this compound, as a highly efficient glutathione peroxidase mimetic, suggesting potential biomedical applications.
Antioxidants
- A study by Gulcin (2020) on antioxidants might indicate a potential application of this compound in this field, given its structural similarity to other organic compounds with antioxidant properties.
Building Block in Green Chemistry
- Sonnati et al. (2013) discussed glycerol carbonate, a compound with a 2-oxo-1,3-dioxolane group, demonstrating the potential of this compound as a versatile building block in sustainable chemistry applications.
Ionic Liquid Analogs and Solvents
- The electrochemical properties of ionic liquids containing 1,3-dioxolane were studied by Haerens et al. (2009), indicating potential applications in electrochemical processes and as solvents.
Chemical Production and Process Optimization
- Pan et al. (2020) researched the optimization of processes for producing 1,3-dioxolane, suggesting an industrial application for this compound in chemical manufacturing.
Stereocontrolled Synthesis
- Research on the stereocontrolled synthesis of oligonucleotides by Stec et al. (1998) and the synthesis of 1,2-dioxolanes by Dai et al. (2006) demonstrate the utility of compounds like this compound in complex organic syntheses.
Lithium Ion Conductors and Energy Applications
- The potential of 1,3-dioxolane in improving the interfacial characteristics of lithium anodes, as investigated by Ding, Liu, & Hu (2006), hints at the role this compound could play in energy storage technologies.
Mechanism of Action
Target of Action
It is known that azido compounds are often used in the formation of antibody-drug conjugates (adcs), which are designed to target specific cells, such as cancer cells .
Mode of Action
The exact mode of action of 3-(2-Azidoethoxy)oxolane is not clearly defined in the available resources. In general, azido compounds can be used as a linker in ADCs. These linkers attach to monoclonal antibodies and enable the targeted delivery of highly potent cytotoxic payloads to tumors .
Biochemical Pathways
In the context of ADCs, the drug is delivered to the target cell, internalized, and then released into the cytoplasm where it can interact with its intracellular target .
Pharmacokinetics
For ADCs in general, they are administered intravenously, and their efficacy depends on plasma stability, binding to the antigen on the cell surface, internalization of the ADC-antigen complex, and release of the active drug .
Result of Action
In the context of ADCs, the active drug interacts with the intracellular target, leading to cell death and release of the drug into the tumor environment .
Action Environment
The efficacy of adcs can be influenced by factors such as the expression level of the antigen on the target cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-azidoethoxy)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-9-8-2-4-11-6-1-3-10-5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJOQBRKPPENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2847801.png)


![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2847805.png)
![2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2847807.png)

![N-(5-chloro-2-methoxyphenyl)-3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2847809.png)


![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2847813.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one](/img/structure/B2847816.png)